molecular formula C8H10F2O2 B6249164 3,3-difluorospiro[3.3]heptane-1-carboxylic acid CAS No. 2680529-49-9

3,3-difluorospiro[3.3]heptane-1-carboxylic acid

Cat. No. B6249164
CAS RN: 2680529-49-9
M. Wt: 176.16 g/mol
InChI Key: PVKLJRSDZMFZDO-UHFFFAOYSA-N
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Description

3,3-Difluorospiro[3.3]heptane-1-carboxylic acid, also known as DFHCA, is a highly versatile molecule with a wide range of applications in synthetic organic chemistry. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. DFHCA is also used in the synthesis of fluorinated compounds, which are important for many industrial and scientific applications. In addition, DFHCA is being explored for its potential as a therapeutic agent due to its unique structure and properties.

Scientific Research Applications

3,3-difluorospiro[3.3]heptane-1-carboxylic acid is a versatile molecule with a wide range of applications in synthetic organic chemistry. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used in the synthesis of fluorinated compounds, which are important for many industrial and scientific applications. In addition, this compound is being explored for its potential as a therapeutic agent due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 3,3-difluorospiro[3.3]heptane-1-carboxylic acid is not fully understood. However, it is believed to act as a proton acceptor, which means it can bind to and accept protons from other molecules. This process can be used to form new bonds between molecules, which can lead to the formation of new compounds. In addition, this compound can act as a catalyst for certain reactions, which can increase the rate of reaction and the yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that it can act as a proton acceptor, which can lead to the formation of new compounds. In addition, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-difluorospiro[3.3]heptane-1-carboxylic acid for lab experiments include its versatility and its ability to act as a proton acceptor. Its versatility makes it a useful intermediate for the synthesis of a variety of compounds. Its ability to act as a proton acceptor can be used to form new bonds between molecules, which can lead to the formation of new compounds. The main limitation of using this compound for lab experiments is its toxicity. It is highly toxic, and should be handled with care.

Future Directions

The potential future directions for 3,3-difluorospiro[3.3]heptane-1-carboxylic acid include further exploration of its therapeutic potential, as well as its potential use in the synthesis of new compounds. In addition, further research into its biochemical and physiological effects could reveal new applications for this molecule. Finally, further research into the mechanism of action of this compound could lead to the development of new synthetic methods for the synthesis of fluorinated compounds.

Synthesis Methods

3,3-difluorospiro[3.3]heptane-1-carboxylic acid can be synthesized using a variety of methods. The most commonly used method is the Williamson ether synthesis, which is a nucleophilic substitution reaction between an alcohol and an alkyl halide. This reaction produces an ether and a carboxylic acid as the products. Other methods of synthesis include the use of Grignard reagents, organometallic reagents, and the oxidation of a primary alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluorospiro[3.3]heptane-1-carboxylic acid involves the synthesis of the spirocyclic intermediate followed by carboxylation.", "Starting Materials": [ "2,2-difluoropropane", "2-bromo-2-methylpropanoic acid", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of spirocyclic intermediate", "a. React 2,2-difluoropropane with sodium hydride in diethyl ether to form the corresponding carbanion.", "b. Add 2-bromo-2-methylpropanoic acid to the reaction mixture and heat to form the spirocyclic intermediate.", "Step 2: Carboxylation of spirocyclic intermediate", "a. Bubble carbon dioxide through a solution of the spirocyclic intermediate in methanol and hydrochloric acid to form the corresponding carboxylic acid.", "b. Neutralize the reaction mixture with sodium hydroxide to obtain 3,3-difluorospiro[3.3]heptane-1-carboxylic acid." ] }

CAS RN

2680529-49-9

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

3,3-difluorospiro[3.3]heptane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-5(6(11)12)7(8)2-1-3-7/h5H,1-4H2,(H,11,12)

InChI Key

PVKLJRSDZMFZDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2(F)F)C(=O)O

Purity

95

Origin of Product

United States

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